molecular formula C9H7B B1273296 5-bromo-1H-indene CAS No. 75476-78-7

5-bromo-1H-indene

Cat. No.: B1273296
CAS No.: 75476-78-7
M. Wt: 195.06 g/mol
InChI Key: ZPZKSAJLIFPVSR-UHFFFAOYSA-N
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Description

5-Bromo-1H-indene: is an organic compound belonging to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of a bromine atom at the 5-position of the indene ring makes this compound particularly interesting for various chemical reactions and applications

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-indene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, leading to changes in cellular metabolism and function . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding often results in the activation or inhibition of enzymes, such as kinases and phosphatases, which play crucial roles in cellular signaling pathways . Additionally, this compound can directly interact with DNA, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain metabolic pathways and improve cellular function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . Some of these metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is particularly relevant for its potential use in targeting specific tissues or organs in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with DNA and transcription factors . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Bromination of Indene:

      Starting Material: Indene

      Reagent: Bromine (Br2)

      Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)

      Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures. The bromine is added dropwise to a solution of indene in the solvent, and the reaction mixture is stirred until the bromination is complete.

      Product: 5-Bromo-1H-indene

  • Palladium-Catalyzed Cross-Coupling Reactions:

      Starting Material: this compound

      Reagents: Various aryl or alkyl halides

      Catalyst: Palladium (Pd) complexes

      Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 80-120°C) in the presence of a base (e.g., potassium carbonate or sodium hydroxide).

      Product: Substituted indenes

Industrial Production Methods: The industrial production of this compound typically involves the bromination of indene on a large scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

  • Electrophilic Substitution:

      Reagents: Various electrophiles (e.g., halogens, nitro groups)

      Conditions: Typically carried out in the presence of a Lewis acid catalyst (e.g., aluminum chloride)

      Products: Substituted indenes

  • Nucleophilic Substitution:

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Often carried out in polar solvents (e.g., dimethyl sulfoxide) at elevated temperatures

  • Oxidation:

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Typically carried out in acidic or basic media

      Products: Oxidized indenes (e.g., indanones)

Common Reagents and Conditions:

    Electrophilic Substitution: Bromine, chlorine, nitric acid, sulfuric acid

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide

Major Products:

    Electrophilic Substitution: Various substituted indenes

    Nucleophilic Substitution: Amino, thiol, and other substituted indenes

    Oxidation: Indanones and other oxidized derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Bromo-1H-indene is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It serves as a substrate in various catalytic reactions, including palladium-catalyzed cross-coupling reactions.

Biology:

    Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and other biochemical processes.

Medicine:

    Drug Development: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

  • 5-Chloro-1H-indene
  • 5-Fluoro-1H-indene
  • 5-Iodo-1H-indene

Comparison:

  • Reactivity: The reactivity of 5-Bromo-1H-indene is influenced by the presence of the bromine atom, which can participate in various substitution and coupling reactions. Compared to its chloro, fluoro, and iodo analogs, this compound offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
  • Applications: While all these compounds can be used in similar applications, the choice of halogen substituent can affect the properties of the final product. For example, 5-Fluoro-1H-indene may be preferred in applications requiring higher electronegativity, while 5-Iodo-1H-indene may be used in reactions requiring a more reactive halogen.

Properties

IUPAC Name

5-bromo-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZKSAJLIFPVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372666
Record name 5-bromo-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75476-78-7
Record name 5-bromo-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L three-neck round bottom flask equipped with a condenser, magnetic stir bar, nitrogen inlet, and a thermometer was charged with 5-bromo-1-indanol (56.5 g, 0.265 mol), toluene (300 mL), pyridine (250 mL, 3.1 mol), and p-toluenesulfonyl chloride (55.3 g, 0.29 mol). The mixture was stirred and heated to reflux while dehydration progress was followed by GC. After 7 hours at reflux the dark colored reaction mixture was cooled, quenched by pouring over ice-water (700 mL) containing HCl (12M, 200 mL) and extracted several times with diethyl ether (3×250 mL). The combined diethyl ether extracts were washed repeatedly with water, 5% sodium bicarbonate (aqueous), and water then dried over anhydrous magnesium sulfate. Evaporation of diethyl ether followed by vacuum distillation (80° C./0.5 mm Hg) gave 5-bromoindene (24.0 g, 99+% purity by GC) as a colorless oil. 1HNMR (CD2Cl2, 500 MHz) δ7.59 (br s, 1H); 7.38 (dd, JAB=1.5, 8 Hz, 1H), 7.26 (d, JAB=8 Hz, 1H); 6.84 (m, 1H); 6.56 (m, 1H); 3.39 (s, 2H).
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-bromoindan-1-ol (5.00 g, 23.5 mmol) and p-Toluenesulfonic acid monohydrate (100 mg, 0.5 mmol) in benzene (150.00 mL) was heated to reflux for 2 h and water was continuously removed from the reaction mixture with a Dean-Stark trap. After cooling to room temperature, the benzene solution was washed with water, dried over anhydrous Na2SO4 and concentrated under reduced pressure. Purification of the residue by flash chromatography (hexane) yielded pure 5-bromoindene (4.0 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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